Introduction: The Significance of Sterically Hindered Amides in Modern Chemistry
Introduction: The Significance of Sterically Hindered Amides in Modern Chemistry
An In-Depth Technical Guide to N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide
N,N-disubstituted amides are a cornerstone of organic chemistry, with wide-ranging applications from pharmaceuticals to materials science.[1][2] Their inherent stability, a result of the resonance delocalization of the nitrogen lone pair into the carbonyl group, makes them a robust and reliable functional group.[3] This guide focuses on a particularly intriguing member of this class: N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide. The defining characteristic of this molecule is the significant steric hindrance around the amide bond, imparted by the two bulky 2-ethylhexyl groups on the nitrogen atom and the tert-butyl group of the pivaloyl moiety.[4][5] This steric congestion profoundly influences the compound's physical properties and reactivity, making it a subject of interest for researchers in drug development and materials science. This guide provides a comprehensive overview of its synthesis, putative properties, and potential applications, grounded in the established principles of amide chemistry.
Molecular Identity and Physicochemical Properties
CAS Number: 215394-03-9[6]
Table 1: Predicted Physicochemical Properties of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide and its Precursors
| Property | N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide (Predicted) | Bis(2-ethylhexyl)amine | 2,2-dimethylpropanoyl chloride |
| Molecular Formula | C21H43NO | C16H35N[7] | C5H9ClO[8] |
| Molecular Weight | 325.58 g/mol | 241.46 g/mol [7][9] | 120.58 g/mol [8][10] |
| Appearance | Colorless to yellowish liquid | Clear colorless liquid with a slight ammonia-like odor[9][11][12] | Colorless liquid[8] |
| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure | ~281 °C at 760 mmHg[9] | 105.5 °C[8] |
| Density | ~0.85-0.90 g/mL | 0.805 g/mL at 25 °C[11][13] | 0.985 g/mL[8] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water[11] | Reacts with water |
| Refractive Index | ~1.45-1.46 | 1.443 at 20 °C[11][13] | 1.412[8] |
The bulky and nonpolar 2-ethylhexyl and tert-butyl groups are expected to render N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide highly lipophilic and virtually insoluble in water. Its high molecular weight and the strong intermolecular forces characteristic of amides suggest a high boiling point and a liquid state at room temperature.
Synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide: A Detailed Protocol
The most direct and widely employed method for the synthesis of N,N-disubstituted amides is the acylation of a secondary amine with an acyl chloride.[14] This reaction is typically rapid and high-yielding. The synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide is achieved through the reaction of bis(2-ethylhexyl)amine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride).
Caption: Workflow for the synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide.
Experimental Protocol
Materials:
-
Bis(2-ethylhexyl)amine (CAS: 106-20-7)[11]
-
2,2-dimethylpropanoyl chloride (Pivaloyl chloride) (CAS: 3282-30-2)[8]
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add bis(2-ethylhexyl)amine (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.[15]
-
Acylation: Slowly add 2,2-dimethylpropanoyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide.
Spectroscopic Characterization
While specific spectra for N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide are not widely published, the expected spectral characteristics can be predicted based on the functional groups present.
Infrared (IR) Spectroscopy:
The IR spectrum of a tertiary amide is characterized by a strong carbonyl (C=O) stretching vibration.[16] For N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide, this peak is expected in the range of 1630-1680 cm⁻¹. Unlike primary and secondary amides, there will be no N-H stretching or bending vibrations.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be complex due to the numerous aliphatic protons in the 2-ethylhexyl groups. The tert-butyl group will appear as a sharp singlet at approximately 1.0-1.3 ppm. The protons of the ethyl and hexyl chains will exhibit complex multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon in the range of 170-180 ppm. The quaternary carbon of the tert-butyl group will appear around 38-42 ppm, and the methyl carbons of the tert-butyl group will be in the 27-30 ppm range. The various carbons of the 2-ethylhexyl groups will give rise to a series of signals in the aliphatic region of the spectrum.
Applications and Significance in Research and Development
The unique structural features of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide suggest several potential areas of application, particularly where high lipophilicity, steric bulk, and chemical stability are desirable.
-
Drug Development: The amide bond is a fundamental component of many pharmaceuticals.[14] However, it can be susceptible to enzymatic degradation. The significant steric hindrance in N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide could enhance metabolic stability by shielding the amide bond from proteolytic enzymes.[14] This makes sterically hindered amides interesting motifs for the design of long-acting therapeutics.
-
Materials Science: The bulky alkyl groups can influence the physical properties of polymers and other materials. Such compounds can act as plasticizers, lubricants, or components of specialty coatings due to their expected high boiling point and thermal stability.
-
Solvent Extraction: N,N-disubstituted amides with long alkyl chains have been investigated as extractants for metal ions in hydrometallurgical processes.[17] The lipophilic nature of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide makes it a candidate for such applications, potentially for the selective extraction of metal ions from aqueous solutions.
Caption: Potential applications stemming from the core structure of the compound.
Safety and Toxicological Profile
Specific toxicological data for N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide is not available. However, general precautions for handling N,N-disubstituted amides should be observed. Many amides can be absorbed through the skin, and inhalation of vapors should be avoided.[1] It is recommended that individuals handling this compound use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[1] The toxicity of amides can vary widely depending on their specific structure.[18] Given the lack of specific data, this compound should be handled with care, assuming it may have irritant properties.
Conclusion
N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide represents a fascinating example of a sterically hindered N,N-disubstituted amide. While specific experimental data remains scarce, a comprehensive understanding of its synthesis, and likely physicochemical and spectroscopic properties can be established through the application of fundamental principles of organic chemistry. Its unique combination of a stable amide core with bulky, lipophilic substituents makes it a compound of interest for further investigation in the fields of medicinal chemistry and materials science. The detailed synthetic protocol provided herein offers a clear pathway for researchers to access this intriguing molecule for further study.
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